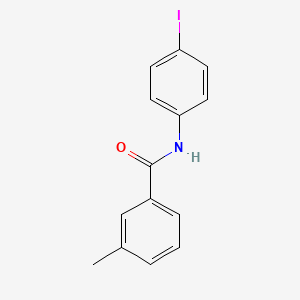

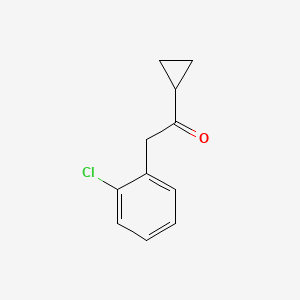

2-(2-氯苯基)-1-环丙基乙-1-酮

描述

2-(2-Chlorophenyl)-1-cyclopropylethan-1-one, also known as Ketamine, is a dissociative anesthetic drug that has been used for both medical and recreational purposes. Ketamine is a Schedule III controlled substance in the United States and is used as an anesthetic in veterinary medicine. However, recent scientific research has shown that Ketamine has potential therapeutic effects in treating depression, anxiety, and other mental illnesses.

科学研究应用

钯催化的环丙烷化

在有机合成领域,2-(2-氯苯基)-1-环丙基乙-1-酮因其参与钯(II)催化的环丙烷化过程而显示出用途。Tomilov 等人 (1990) 强调了该化合物在与重氮甲烷在二(苯腈)钯二氯化物存在下反应时产生高产率的环丙烷衍生物方面的效率,展示了其在合成结构复杂的分子中的作用 Tomilov 等人,1990。

光学数据存储应用

该化合物的衍生物已被探索用于光学数据存储的潜在应用。Luchita 等人 (2011) 研究了二芳基乙烯-芴衍生物,揭示了其有效的可逆光致变色转变和环化的量子产率高,这表明其适用于光学数据存储用途 Luchita 等人,2011。

促进螺环丙烷稠合杂环的合成

螺环丙烷稠合杂环的合成是 2-(2-氯苯基)-1-环丙基乙-1-酮 找到应用的另一个领域。Meijere 等人 (1989) 描述了该化合物如何在相转移催化下与各种二齿亲核试剂反应,从而形成几种杂环羧酸盐,从而强调了其在有机合成中的多功能性 Meijere 等人,1989。

光化学电子转移反应

该化合物参与光化学电子转移反应,正如 Mattes 和 Farid (1986) 所探讨的,证明了其在光激发下的反应性,导致二聚化和亲核加成。这突出了其在光化学研究和新型有机化合物合成中的潜力 Mattes & Farid,1986。

金 (I) 催化的环扩反应

在催化的背景下,2-(2-氯苯基)-1-环丙基乙-1-酮已与金 (I) 催化的环扩反应有关。Sordo 和 Ardura (2008) 对此类反应的机理提供了理论见解,提出了这些转化最有利的条件,从而为新型环丁酮衍生物提供了一条途径 Sordo & Ardura,2008。

作用机制

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that 2-(2-Chlorophenyl)-1-cyclopropylethan-1-one may also interact with various cellular targets.

Mode of Action

It has been suggested that similar compounds may interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been shown to influence various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . This suggests that 2-(2-Chlorophenyl)-1-cyclopropylethan-1-one may also affect multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Similar compounds have been shown to exhibit cytotoxic activity , suggesting that 2-(2-Chlorophenyl)-1-cyclopropylethan-1-one may also have cytotoxic effects.

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .

属性

IUPAC Name |

2-(2-chlorophenyl)-1-cyclopropylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO/c12-10-4-2-1-3-9(10)7-11(13)8-5-6-8/h1-4,8H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXVRUHWRJPHLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chlorophenyl)-1-cyclopropylethan-1-one | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

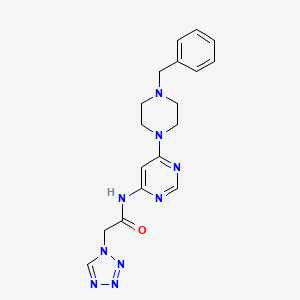

![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2569008.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide](/img/structure/B2569009.png)

![(3As,8aS)-4-methoxy-7,7-dimethyl-2,3,3a,6,8,8a-hexahydrofuro[3,2-c]azepine](/img/structure/B2569011.png)

![5-chloro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2569019.png)

![Bicyclo[2.2.1]hept-5-EN-2-ylmethyl-furan-2-ylmethyl-amine hydrochloride](/img/structure/B2569020.png)

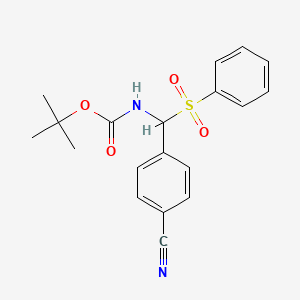

![N-[2-(4-methoxyphenyl)ethyl]-2-{2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2569022.png)

![4-Chloro-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B2569024.png)